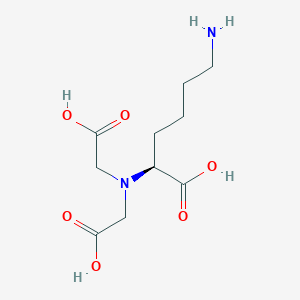

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252965 | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113231-05-3 | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113231-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid basic properties

An In-depth Technical Guide on the Core Basic Properties of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

Introduction

This compound, also commonly known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-N,N-diacetic acid (L-Lys-NTA), is a synthetic amino acid derivative. Structurally, it is a derivative of L-lysine where the alpha-amino group has been dicarboxymethylated. This modification introduces a powerful iminodiacetic acid moiety, transforming the amino acid into a highly effective metal-chelating agent.

Its primary application is in the field of biochemistry and biotechnology as a key component in Immobilized Metal Affinity Chromatography (IMAC).[1] Specifically, it serves as the chelating ligand in Nickel-NTA (Nitrilotriacetic acid) resins, which are widely used for the purification of proteins engineered to have an oligo-histidine tag (His-tag).[1] The tetradentate nature of the ligand allows it to securely bind divalent metal ions, such as Nickel (Ni²⁺), which in turn selectively bind to the imidazole side chains of the histidine residues in the His-tag.

This guide provides a detailed overview of the fundamental chemical and physical properties of this compound, outlines experimental protocols for their determination, and illustrates its functional application.

Chemical and Physical Properties

The basic properties of this compound are summarized below. These properties are crucial for its application in aqueous buffer systems typical for protein purification.

General and Physicochemical Properties

The following table summarizes the key quantitative data for the compound.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[Bis(carboxymethyl)amino]-6-aminohexanoic acid | [2] |

| Synonyms | Nα,Nα-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acid, AB-NTA | [2][3] |

| CAS Number | 113231-05-3 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 262.26 g/mol | [1][2] |

| Melting Point | >208°C (Decomposes) | [3] |

| Density | 1.389 g/cm³ | [1][3] |

| Water Solubility | Sparingly soluble (solubility is pH-dependent) | [1] |

| XLogP3 | -5.3 | [2][3] |

| Predicted pKa₁ | 1.67 ± 0.10 | [1] |

| Hydrogen Bond Donors | 4 | [1][2] |

| Hydrogen Bond Acceptors | 8 | [1][2] |

Note: The molecule possesses multiple ionizable groups (three carboxylic acids and two amino groups). The single predicted pKa value shown is likely for the most acidic carboxyl group. Experimental determination would reveal a series of pKa values corresponding to each functional group.

Ionization Behavior and Metal Chelation

The functionality of Lysine-N,N-diacetic acid is dictated by its ionization state, which is dependent on the pH of the solution. The molecule has five ionizable groups: the three carboxyl groups and the α- and ε-amino groups. The protonation state affects its solubility and its ability to chelate metal ions.

Caption: Conceptual ionization states of Lysine-N,N-diacetic acid across a pH gradient.

At physiological pH (around 7.4), the carboxyl groups and the α-amino group are typically deprotonated, creating a net negative charge and forming a coordination pocket that is ideal for chelating a divalent metal ion like Ni²⁺. The iminodiacetate group and the α-carboxyl group form a tetradentate ligand that coordinates with the metal ion.

Caption: Chelation of a divalent metal ion (M²⁺) by the Lysine-NTA ligand.

Experimental Protocols

Accurate determination of the basic properties of Lysine-N,N-diacetic acid is essential for optimizing its use. Standardized protocols for measuring pKa and solubility are detailed below.

Determination of pKa by Potentiometric Titration

This method determines the dissociation constants (pKa) by monitoring pH changes of a solution of the compound upon the addition of a titrant (a strong acid or base).[4][5]

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM sample solution of Lysine-N,N-diacetic acid in deionized water.

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[4]

-

-

Calibration: Calibrate the potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[5]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel. Add KCl to a final concentration of 0.15 M.

-

Purge the solution with nitrogen gas to remove dissolved CO₂.[4]

-

Immerse the calibrated pH electrode into the solution and begin stirring.

-

To determine carboxyl pKa values, titrate the sample with 0.1 M NaOH, adding small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.

-

To determine amino group pKa values, first acidify the sample solution to ~pH 1.5 with 0.1 M HCl, then titrate with 0.1 M NaOH up to ~pH 12.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the curve.[4] Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the equivalence points are the peaks of this derivative plot.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.[4]

-

Determination of Thermodynamic Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6]

Methodology:

-

Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

-

Procedure:

-

Add an excess amount of solid Lysine-N,N-diacetic acid to a known volume of each buffer in a sealed flask. The excess solid is crucial to ensure saturation is reached.

-

Agitate the flasks at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]

-

After equilibration, let the suspensions stand to allow undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the supernatant. To ensure no solid particles are included, centrifuge the sample at high speed or filter it through a 0.22 µm filter.[6]

-

Accurately dilute the clear, saturated solution with the corresponding buffer.

-

Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC/MS), against a standard curve of known concentrations.

-

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.

Application Workflow: Immobilized Metal Affinity Chromatography (IMAC)

The primary use of Lysine-N,N-diacetic acid is as the chelating agent in IMAC resins for the purification of His-tagged proteins. The compound is covalently attached to a solid support (e.g., agarose beads) and charged with Ni²⁺ ions.

Caption: Standard workflow for purifying a His-tagged protein using a Ni-NTA resin.

This workflow leverages the specific, reversible interaction between the histidine residues of the protein tag and the immobilized nickel ions, which are held in place by the Lysine-N,N-diacetic acid ligand. The high affinity and specificity of this interaction allow for a highly effective one-step purification protocol.[1]

References

- 1. This compound|lookchem [lookchem.com]

- 2. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

CAS Number: 113231-05-3

Synonyms: Nα,Nα-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acid, (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

This technical guide provides a comprehensive overview of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, a versatile molecule with significant applications in protein purification and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and mechanisms of action.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-lysine, featuring two carboxymethyl groups attached to the α-amino nitrogen. This structure confers its potent metal-chelating properties. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C10H18N2O6 |

| Molecular Weight | 262.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >208 °C (decomposes) |

| Boiling Point | 537.8 °C at 760 mmHg (Predicted) |

| Density | 1.389 g/cm³ |

| Solubility | Soluble in water, slightly soluble in aqueous acid, very slightly soluble in methanol (heated) |

| pKa | 1.67 ± 0.10 (Predicted) |

| LogP | -0.25990 |

| XLogP3 | -5.3 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 10 |

Synthesis

Applications

The primary applications of this compound stem from its strong metal-chelating ability and its specific interactions with certain biological targets.

The most prominent application is in the purification of recombinant proteins containing a polyhistidine-tag (His-tag). The compound is covalently attached to a solid support, typically agarose beads, to create a nitrilotriacetic acid (NTA) resin. This resin can then be charged with divalent metal ions, most commonly nickel (Ni²⁺), to form a high-affinity matrix for His-tagged proteins.

Experimental Protocol for His-tagged Protein Purification using Ni-NTA Agarose:

-

Resin Preparation:

-

Transfer the desired amount of Ni-NTA agarose slurry to a suitable column.

-

Allow the resin to settle and the storage solution to drain.

-

Wash the resin with 5-10 column volumes of deionized water to remove the storage solution (e.g., 20% ethanol).

-

Equilibrate the resin with 5-10 column volumes of Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

-

Protein Binding:

-

Prepare the cell lysate containing the His-tagged protein in Binding Buffer. Clarify the lysate by centrifugation (e.g., 10,000 x g for 20-30 minutes at 4°C).

-

Load the clarified lysate onto the equilibrated Ni-NTA column. The loading can be done by gravity flow, a peristaltic pump, or in a batch format by incubating the lysate with the resin.

-

Collect the flow-through for analysis to assess binding efficiency.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound His-tagged protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). The high concentration of imidazole competes with the His-tag for binding to the Ni²⁺ ions, thus displacing the protein from the resin.

-

Collect the eluate in fractions and analyze for the presence of the purified protein using methods like SDS-PAGE and Bradford assay.

-

-

Resin Regeneration:

-

To reuse the resin, strip the bound Ni²⁺ ions by washing with a stripping buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 100 mM EDTA, pH 8.0).

-

Wash thoroughly with deionized water.

-

Recharge the resin with a metal salt solution (e.g., 100 mM NiSO4).

-

Wash with deionized water and equilibrate with Binding Buffer or store in 20% ethanol.

-

Beyond its use in protein purification, Nα,Nα-Bis(carboxymethyl)-L-lysine has been identified as a modulator of several biological targets.

-

Bitter Taste Receptor Inhibition: It acts as a competitive inhibitor and an inverse agonist of the human bitter taste receptor TAS2R4, with a reported IC50 of 59 nM.[1] This makes it a valuable tool for studying the physiology and pharmacology of bitter taste perception.

-

Ryanodine Receptor Inhibition: It has been shown to bind to the ryanodine receptor, an intracellular calcium release channel crucial for muscle contraction and neuronal signaling. This suggests its potential use in studying calcium signaling pathways.

-

Kinesin Inhibition: The compound has also been identified as an inhibitor of kinesin, a motor protein involved in intracellular transport along microtubules. This opens up avenues for its use in research related to cell division, cargo transport, and neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

The three carboxyl groups and the tertiary amine in the molecule act as a tetradentate chelating agent, capable of forming stable coordinate bonds with divalent metal ions like Ni²⁺, Co²⁺, and Cu²⁺. This property is the basis for its application in IMAC.

TAS2R4 is a G protein-coupled receptor (GPCR). As an inverse agonist, Nα,Nα-Bis(carboxymethyl)-L-lysine is thought to stabilize the inactive conformation of the receptor, thereby reducing its basal activity. The canonical signaling pathway for bitter taste receptors involves the activation of the G protein gustducin, leading to the activation of phospholipase C-β2 (PLCβ2), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium.

Ryanodine receptors (RyRs) are large ion channels responsible for the release of calcium from the sarcoplasmic/endoplasmic reticulum. Their activity is modulated by various factors, including calcium itself (calcium-induced calcium release). Inhibition of RyRs by Nα,Nα-Bis(carboxymethyl)-L-lysine would lead to a decrease in intracellular calcium release, thereby affecting processes like muscle contraction and neurotransmission.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antibody-NTA Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-NTA (AB-NTA) conjugates represent a versatile and powerful class of bioconjugates that combine the high specificity of monoclonal antibodies with the chelating properties of nitrilotriacetic acid (NTA). This unique combination allows for the precise targeting of cells and tissues, followed by the recruitment of metal ions or metal-complexed moieties for a variety of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of AB-NTA conjugates, detailed experimental protocols for their synthesis and characterization, and a discussion of their applications in drug development.

Antibody-drug conjugates (ADCs) are a similar class of biotherapeutics where a monoclonal antibody is linked to a biologically active cytotoxic drug.[1][2] The extensive research and development in the ADC field provide a valuable framework for understanding the properties and challenges associated with AB-NTA conjugates.[3][4]

Physical and Chemical Properties

The physical and chemical properties of an AB-NTA conjugate are a hybrid of its constituent antibody and the conjugated NTA molecules. The conjugation process can alter the physicochemical characteristics of the parent antibody, impacting its stability, solubility, and pharmacokinetic profile.[5][6]

Physical Properties

The conjugation of NTA to an antibody can influence its physical stability. The addition of small molecules can lead to a less stable conjugate compared to the unconjugated antibody, primarily due to alterations in the protein's tertiary structure and increased hydrophobicity.[5][6] Key physical properties are summarized in Table 1.

| Property | Typical Value/Range (for a typical IgG-NTA conjugate) | Analytical Method(s) |

| Molecular Weight | ~150 - 155 kDa | Mass Spectrometry (MS)[7], Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |

| Isoelectric Point (pI) | 6.0 - 8.5 (can shift depending on conjugation) | Isoelectric Focusing (IEF), Capillary Isoelectric Focusing (cIEF)[8] |

| Melting Temperature (Tm) | 60 - 75 °C (may be lower than the parent antibody) | Differential Scanning Calorimetry (DSC)[9] |

| Aggregation Propensity | Variable; can be higher than the parent antibody | Size Exclusion Chromatography (SEC)[10], Dynamic Light Scattering (DLS), Hydrophobic Interaction Chromatography (HIC)[11] |

| Solubility | Generally soluble in aqueous buffers | Visual inspection, UV-Vis Spectroscopy |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 (for NTA molecules per antibody) | Hydrophobic Interaction Chromatography (HIC)[11], Reversed-Phase Liquid Chromatography (RPLC)[11], Mass Spectrometry (MS)[7], UV-Vis Spectroscopy[2] |

Chemical Properties

The chemical properties of AB-NTA conjugates are largely defined by the reactivity of the antibody's amino acid residues, the stability of the linker used for conjugation, and the chelating ability of the NTA moiety.

| Property | Description |

| Conjugation Chemistry | Typically involves the reaction of an activated NTA derivative with primary amines (lysine residues) or free thiols (cysteine residues) on the antibody.[][13] |

| Linker Stability | The covalent bond between the antibody and NTA should be stable under physiological conditions to prevent premature release of the chelating agent.[3] Amide bonds formed via NHS-ester chemistry are generally stable. |

| Chelation | The NTA moiety can coordinate with various divalent and trivalent metal ions, most notably Ni²⁺, Cu²⁺, and Co²⁺. This interaction is reversible and pH-dependent. |

| Reactivity | The remaining reactive groups on the antibody surface after conjugation can influence its propensity for aggregation or further modification. |

| Immunogenicity | The conjugation process has the potential to introduce new epitopes, which could lead to an immune response. This needs to be carefully evaluated during preclinical development. |

Experimental Protocols

Synthesis of Antibody-NTA Conjugates via NHS-Ester Chemistry

This protocol describes a general method for conjugating an NHS-activated NTA derivative to the primary amines of an antibody.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, at 2-10 mg/mL)[14]

-

NHS-activated NTA (dissolved in anhydrous DMSO or DMF)[14]

-

1 M Sodium Bicarbonate, pH 8.5[14]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[15]

-

Purification column (e.g., size exclusion chromatography)[]

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

NHS-NTA Solution Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-NTA.[15]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the AB-NTA Conjugate:

-

Remove unreacted NTA and other small molecules by size exclusion chromatography (e.g., a Sephadex G-25 column).[]

-

Monitor the column effluent by measuring absorbance at 280 nm to collect the protein-containing fractions.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.

-

Further characterize the conjugate using techniques described in the characterization section below.

-

Characterization of Antibody-NTA Conjugates

A thorough characterization of AB-NTA conjugates is crucial to ensure their quality, consistency, and performance.

1. Determination of Drug-to-Antibody Ratio (DAR):

-

Hydrophobic Interaction Chromatography (HIC): This technique separates different drug-loaded species based on their hydrophobicity.[11]

-

Mass Spectrometry (MS): Intact mass analysis can determine the molecular weight of the conjugate and reveal the distribution of NTA molecules per antibody.[7][10]

-

UV-Vis Spectroscopy: If the NTA derivative has a distinct absorbance, the DAR can be estimated from the absorbance spectrum of the conjugate.[2]

2. Analysis of Purity and Heterogeneity:

-

Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[10]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the integrity of the antibody and confirm conjugation.

-

Capillary Electrophoresis (CE): Provides high-resolution separation of charge and size variants.[4]

3. Assessment of Stability:

-

Differential Scanning Calorimetry (DSC): To determine the thermal stability (melting temperature, Tm) of the conjugate.[5][9]

-

Forced Degradation Studies: The conjugate is subjected to stress conditions (e.g., high temperature, extreme pH, light exposure) to identify potential degradation pathways.[5][6]

Mandatory Visualizations

Experimental Workflow for AB-NTA Conjugate Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of an Antibody-NTA conjugate.

Signaling Pathway Modulation by an AB-NTA Conjugate

This diagram illustrates a hypothetical scenario where an AB-NTA conjugate, after chelating a therapeutic metal ion, targets a cancer cell surface receptor (e.g., EGFR) to induce apoptosis.

Caption: Targeted induction of apoptosis via an AB-NTA-metal conjugate.

Conclusion

Antibody-NTA conjugates are a highly adaptable platform with significant potential in various biomedical fields. A thorough understanding of their physical and chemical properties is paramount for the successful design, synthesis, and application of these complex biomolecules. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with AB-NTA conjugates. As the field of bioconjugation continues to evolve, so too will the sophistication and application of these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Physicochemical Characterization of Antibody-Drug Conjugates [labroots.com]

- 10. agilent.com [agilent.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 13. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. furthlab.xyz [furthlab.xyz]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Technical Guide: (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic Acid

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML), is a synthetic amino acid derivative of L-lysine.[1] Its structure features a lysine backbone where the alpha-amino group has been substituted with two carboxymethyl groups, forming a nitrilotriacetic acid (NTA) moiety. This unique structure imparts significant chelating properties and has led to its use in various biochemical and pharmaceutical applications.[1] This document provides a comprehensive overview of its chemical properties, relevant experimental protocols, and key applications for professionals in research and drug development.

One notable application of Nα,Nα-Bis(carboxymethyl)-L-lysine is its activity as a competitive inhibitor of the bitter taste receptor T2R4, with a reported IC50 of 59 nM.[2] This makes it a valuable molecular tool for studying taste receptor signaling and for potential applications in taste modulation.[2]

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. These data are critical for experimental design, formulation, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₂O₆ | [3][4] |

| Molecular Weight | 262.26 g/mol | [3][4][5] |

| Exact Mass | 262.11648630 Da | [4] |

| CAS Number | 113231-05-3 | [3][4] |

| Melting Point | >208°C | [6] |

| Boiling Point | 537.8°C at 760 mmHg | [3][6] |

| Density | 1.389 g/cm³ | [3][6] |

| pKa | 1.67 ± 0.10 (Predicted) | [3] |

| XLogP3 | -5.3 | [3][6] |

| Solubility | Water (Sparingly), Aqueous Acid (Slightly), Methanol (Very Slightly, Heated) | [3] |

| Appearance | Powder |

Synthesis and Workflow

The synthesis of lysine derivatives often involves multi-step processes including protection, coupling, and deprotection steps. A generalized workflow for solid-phase peptide synthesis (SPPS), a common method for creating molecules with peptide-like structures, is presented below. This workflow illustrates the logical steps from starting materials to the final purified product.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. N,N-Bis(carboxymethyl)-L-lysine | CAS#:113231-05-3 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

Discovery and history of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

An In-Depth Technical Guide to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid: Discovery, History, and Core Applications

Introduction

This compound, more commonly known by synonyms such as Nα,Nα-Bis(carboxymethyl)-L-lysine or L-Lysine-N,N-diacetic acid , is a synthetic amino acid derivative that has become a cornerstone in the field of protein purification. Structurally, it is a derivative of the essential amino acid L-lysine, where the alpha-amino group has been dicarboxymethylated. This modification transforms the lysine molecule into a powerful quadridentate chelating agent.

Its principal and most impactful application is as the functional ligand in a specialized form of affinity chromatography known as Immobilized Metal Ion Affinity Chromatography (IMAC). When coupled to a solid support (resin) and charged with a transition metal ion, typically Nickel (Ni²⁺), it forms the widely used Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity resin. This technology is instrumental for the selective purification of recombinant proteins that have been engineered to feature a polyhistidine tag (His-tag).

Discovery and History

The development of Nα,Nα-Bis(carboxymethyl)-L-lysine is intrinsically linked to the evolution of Immobilized Metal Ion Affinity Chromatography.

The Genesis of IMAC and Early Chelators: IMAC was first introduced by Porath et al. in 1975, establishing the principle of using immobilized metal ions to capture proteins based on the affinity of surface-exposed amino acid residues, primarily histidine. The first generation of these resins commonly used iminodiacetic acid (IDA) as the chelating ligand. While effective, IDA is a tridentate ligand, meaning it forms three coordinate bonds with a metal ion. When complexed with a nickel ion (which has a coordination number of six), this leaves three coordination sites available, which can sometimes lead to weaker metal binding and a higher risk of ion leaching.[1][2][3]

A Breakthrough with NTA Chemistry: A significant advancement came in 1987 when Hochuli et al. developed a novel adsorbent based on nitrilotriacetic acid (NTA) .[4][5] NTA is a quadridentate (or tetradentate) ligand, using four coordination sites to bind the nickel ion. This stronger chelation leaves only two coordination sites available for interaction with the protein's His-tag. This key innovation resulted in:

-

Higher Stability: The Ni²⁺ ion is bound more tightly, leading to significantly lower metal ion leakage, even in the presence of chelating or reducing agents.[1][2]

-

Greater Specificity: With only two sites available for binding, the interaction with the His-tag is more specific, reducing the co-purification of contaminating proteins that may have incidental surface histidines.[1][5]

The Role of the Lysine Scaffold: The specific compound of interest, Nα,Nα-Bis(carboxymethyl)-L-lysine, represents a refined implementation of NTA chemistry. A foundational patent by Hoffmann-La Roche describes the synthesis of this chelating resin.[6] By building the NTA moiety on an L-lysine core, the resulting ligand gains a hydrophilic spacer arm (the lysine side chain). This spacer effectively distances the chelating group from the backbone of the chromatography matrix (e.g., agarose), improving its accessibility to the His-tags on target proteins and minimizing steric hindrance.

Physicochemical and Chelating Properties

The compound is typically supplied as a white to off-white powder or crystalline solid.[7] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms | Nα,Nα-Bis(carboxymethyl)-L-lysine; L-Lysine-N,N-diacetic acid; (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid |

| Molecular Formula | C₁₀H₁₈N₂O₆ |

| Molecular Weight | 262.26 g/mol (anhydrous basis) |

| Appearance | White to off-white crystalline powder |

| Melting Point | >208 °C (decomposes) |

| Solubility | Highly soluble in water; soluble in polar organic solvents like DMF and methanol.[7] |

Table 2: Chelating and Performance Properties for IMAC

| Property | Description |

| Chelating Ligand Type | Nitrilotriacetic acid (NTA) derivative |

| Coordination | Quadridentate (4 coordination sites used to bind metal ion) |

| Common Metal Ions | Ni²⁺ (Nickel): Most common. High binding capacity and affinity. Ideal for high yield.[3][8]Co²⁺ (Cobalt): Weaker binding than Ni²⁺ but offers higher specificity, resulting in higher purity of the eluted protein.[3][8][9] |

| Binding Capacity | Typically ≥10 mg of His-tagged protein per mL of Ni-NTA resin. The exact capacity is dependent on the specific protein, its expression level, and purification conditions.[9][10] |

| Advantages over IDA | Lower Metal Leaching: Stronger, more stable complex with Ni²⁺ reduces contamination of the final product with metal ions.[1][2]Higher Specificity: Fewer non-specific protein interactions lead to a purer final product in a single step.[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the chelating ligand, its immobilization to form an affinity resin, and its use in protein purification.

Protocol 1: Synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine

This procedure is based on the carboxymethylation of the α-amino group of L-lysine.

Materials:

-

L-Lysine hydrochloride

-

Bromoacetic acid

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve L-Lysine hydrochloride in deionized water.

-

In a separate vessel, neutralize bromoacetic acid with a stoichiometric amount of NaOH solution, keeping the temperature low (e.g., in an ice bath).

-

Slowly add the neutralized bromoacetic acid solution to the lysine solution. A molar excess of bromoacetic acid (approx. 2.5 to 3 equivalents) is required.

-

Adjust the pH of the reaction mixture to be alkaline (pH 9-11) using a strong base like NaOH. Maintain this pH throughout the reaction.

-

Heat the mixture (e.g., to 40-50 °C) and stir for several hours (e.g., 24 hours) to allow the dicarboxymethylation to proceed.

-

After the reaction, cool the solution and acidify it with HCl to a pH of approximately 2-3. This will protonate the carboxyl groups.

-

The crude product can be purified. This may involve techniques such as ion-exchange chromatography or crystallization, often by adding ethanol to the concentrated aqueous solution to precipitate the product.

-

Collect the solid product by filtration, wash with cold water or ethanol, and dry under vacuum.

Protocol 2: Preparation of Ni-NTA Affinity Resin

This protocol, adapted from the work by Hochuli et al., describes coupling the synthesized ligand to an agarose matrix.[6]

Materials:

-

Nα,Nα-Bis(carboxymethyl)-L-lysine

-

Epoxy-activated Sepharose 6B (or similar activated agarose matrix)

-

Sodium carbonate buffer (pH ~11)

-

Ethanolamine

-

Nickel sulfate hexahydrate (NiSO₄·6H₂O) solution (e.g., 100 mM)

-

Deionized water

Procedure:

-

Ligand Coupling: Swell the epoxy-activated Sepharose 6B resin in deionized water according to the manufacturer's instructions, then wash thoroughly.

-

Dissolve Nα,Nα-Bis(carboxymethyl)-L-lysine in a sodium carbonate buffer (e.g., 0.1 M, pH 11).

-

Mix the dissolved ligand with the swollen resin slurry. Allow the coupling reaction to proceed with gentle agitation at an elevated temperature (e.g., 40 °C) for approximately 16-24 hours.

-

Blocking: After coupling, collect the resin and wash it with deionized water. To block any remaining unreacted epoxy groups, incubate the resin with an ethanolamine solution (e.g., 1 M, pH 8-9) for 4-6 hours at room temperature.

-

Washing: Wash the resin extensively with deionized water, followed by a buffer such as phosphate-buffered saline (PBS), to remove any uncoupled ligand and blocking agent.

-

Charging with Metal Ions: Equilibrate the resin in a column with deionized water.

-

Load the column with a solution of NiSO₄·6H₂O. The resin will change color (typically to a light blue or green) as it becomes charged with nickel ions.

-

Wash the column with deionized water to remove unbound nickel ions, followed by the binding buffer to be used for protein purification. The resin is now ready for use.

Protocol 3: Purification of a 6xHis-tagged Protein

This is a general workflow for IMAC using the prepared Ni-NTA resin.

Materials:

-

Prepared Ni-NTA resin in a chromatography column

-

Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

-

Clarified cell lysate containing the His-tagged protein

Procedure:

-

Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.

-

Sample Loading: Apply the clarified cell lysate to the column. The His-tagged protein will bind to the Ni-NTA resin. Collect the flow-through fraction for analysis (to check if any target protein failed to bind).

-

Washing: Wash the column with 5-10 CV of Wash Buffer. This step removes non-specifically bound proteins. The slightly higher imidazole concentration in the Wash Buffer competes with low-affinity binders.

-

Elution: Elute the bound His-tagged protein by applying the Elution Buffer to the column. The high concentration of imidazole in this buffer will compete with the His-tag for binding to the nickel ions, displacing the protein from the resin.

-

Collect the eluted fractions and analyze them (e.g., by SDS-PAGE) to confirm the purity of the protein.

-

Regeneration: The resin can be stripped of Ni²⁺ ions (e.g., using EDTA) and recharged for subsequent uses.

Mandatory Visualizations

Caption: Synthesis workflow for Nα,Nα-Bis(carboxymethyl)-L-lysine.

Caption: Principle of Immobilized Metal Ion Affinity Chromatography (IMAC).

Caption: Comparison of IDA and NTA chelating ligands for IMAC.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. marvelgent.com [marvelgent.com]

- 3. How to choose the right his-tagged purification resin [takarabio.com]

- 4. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US5047513A - Metal chelate resins - Google Patents [patents.google.com]

- 7. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]

- 8. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. neb.com [neb.com]

An In-depth Technical Guide to the Safe Handling of Lysine-N,N-diacetic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Lysine-N,N-diacetic acid (also known as Nα,Nα-Bis(carboxymethyl)-L-lysine), a chelating agent utilized in various research and development applications, including peptide synthesis and the preparation of chelating resins for protein chromatography. Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates safety data from structurally similar compounds, such as iminodiacetic acid and its derivatives, to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of Lysine-N,N-diacetic acid is fundamental for its safe handling and use in experimental settings. The data presented below has been compiled from available supplier information and supplemented with data from related compounds where necessary.

| Property | Value | Source |

| Chemical Name | Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate | Sigma-Aldrich |

| Synonyms | Lysine-N,N-diacetic acid | Inferred |

| CAS Number | 941689-36-7 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₈N₂O₆ · xH₂O | Sigma-Aldrich |

| Molecular Weight | 262.26 g/mol (anhydrous basis) | Sigma-Aldrich |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point | 214 - 216 °C (for L-Lysine) | Fisher Scientific[1] |

| Decomposition Temp. | 215 °C (for L-Lysine) | Fisher Scientific[1] |

| Solubility | No data available. Assumed to be water-soluble based on structure. | |

| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |

Toxicological Information and Hazard Identification

| Hazard Category | Description | Precautionary Statements |

| Skin Corrosion/Irritation | May cause skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |

Note: The toxicological data is inferred from structurally similar compounds and should be used as a precautionary guideline.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling Lysine-N,N-diacetic acid to minimize exposure and ensure a safe laboratory environment.

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder form to minimize dust inhalation.[5][6]

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the handling area.[4][5]

The following PPE is mandatory when handling Lysine-N,N-diacetic acid:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5][7] | To prevent eye contact with dust or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5][6][7] | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved N95 or higher-rated dust mask should be worn when handling the powder. | To prevent inhalation of dust particles. |

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][6]

-

Do not eat, drink, or smoke in the laboratory.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3][4][9] |

Accidental Release and Disposal

-

Minor Spill: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][5]

-

Major Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using methods that do not generate dust. Prevent the material from entering drains or waterways.[4]

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system.

Visualized Workflows and Logical Relationships

To further aid in the safe handling and emergency preparedness for Lysine-N,N-diacetic acid, the following diagrams illustrate key procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. hoelzel-biotech.com [hoelzel-biotech.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. L-Lysine, acetate (1:1) | C8H18N2O4 | CID 104152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. edvotek.com [edvotek.com]

Commercial suppliers of Nα,Nα-Bis(carboxymethyl)-L-lysine

An In-Depth Technical Guide to Nα,Nα-Bis(carboxymethyl)-L-lysine for Researchers and Drug Development Professionals

Introduction

Nα,Nα-Bis(carboxymethyl)-L-lysine, also known as ANTA or (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid, is a synthetic amino acid derivative with significant utility in various biochemical and pharmaceutical applications. Its structure, featuring a tricarboxylic acid group, imparts strong metal-chelating properties, making it a valuable tool for protein purification, biosensor development, and peptide synthesis.[1] This guide provides a comprehensive overview of its commercial availability, technical specifications, and key applications, complete with experimental insights and workflow visualizations.

Commercial Availability and Specifications

Several commercial suppliers offer Nα,Nα-Bis(carboxymethyl)-L-lysine, typically as a hydrate in powder form.[2] The quality and specifications can vary between suppliers, making direct comparison essential for research and development purposes. The following table summarizes the technical data from prominent vendors.

| Supplier | Product Name | Purity/Assay | Molecular Weight (Anhydrous) | CAS Number | Form | Storage |

| Sigma-Aldrich | Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate | ≥97.0% (TLC) | 262.26 g/mol | 941689-36-7 | Powder | Room Temp |

| MedChemExpress | Nα,Nα-Bis(carboxymethyl)-L-lysine | 98.80% | 262.26 g/mol | 113231-05-3 | Solid | 4°C, protect from light |

| Biosynth | Nalpha,Nalpha-Bis-(carboxymethyl)-L-lysine | >95% (Area-%) | 262.26 g/mol | 113231-05-3 | White/Off-White Powder | <-15°C, dry, inert gas |

| ChemScene | Nα,Nα-Bis(carboxymethyl)-L-lysine | ≥97% | 262.26 g/mol | 113231-05-3 | - | 4°C |

| SRIRAMCHEM | Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate | ≥98% | ~254.26 g/mol | 941689-36-7 | White to off-white crystalline powder | - |

| Molecular Depot | Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate | Biotechnology Grade | 262.26 g/mol | - | Powder | Room Temp, dry |

Note: The compound is often supplied as a hydrate (· xH₂O), and the molecular weight of the hydrated form may vary. Some suppliers note the potential presence of inorganic salts.[1]

Key Applications and Experimental Protocols

The unique chelating and structural properties of Nα,Nα-Bis(carboxymethyl)-L-lysine underpin its use in several advanced scientific applications.

Metal Chelation for Protein Purification

A primary application is in the preparation of chelating resins for immobilized metal affinity chromatography (IMAC), particularly for purifying proteins containing neighboring histidine residues (His-tags).

Experimental Protocol: Synthesis of Magnetic Nanoparticles for His-Tag Protein Purification

This protocol is based on a methodology for creating superparamagnetic Fe₃O₄/Au nanoparticles functionalized with Nα,Nα-Bis(carboxymethyl)-L-lysine (ANTA) for the efficient purification of His-tagged proteins.

-

Nanoparticle Synthesis : Synthesize Fe₃O₄/Au core-shell nanoparticles.

-

Surface Functionalization : The nanoparticles are surface-modified by conjugating Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (ANTA) to the gold shell.

-

Metal Ion Chelation : The ANTA-functionalized nanoparticles are incubated with a solution of Co²⁺ ions, which chelate to the ANTA ligand, forming Fe₃O₄/Au–ANTA–Co²⁺ nanoparticles.

-

Protein Binding : The activated nanoparticles are incubated with a cell lysate containing the His-tagged target protein. The histidine residues on the protein form a coordination bond with the immobilized Co²⁺.

-

Magnetic Separation : The nanoparticle-protein complexes are separated from the lysate using an external magnetic field.

-

Washing : The separated complexes are washed with buffer to remove non-specifically bound proteins.

-

Elution : The purified His-tagged protein is eluted from the nanoparticles using a buffer with a high concentration of imidazole or a low pH, which disrupts the coordination bond.

Caption: Workflow for His-tagged protein purification using ANTA.

Bitter Taste Receptor Inhibition

Nα,Nα-Bis(carboxymethyl)-L-lysine is a potent competitive inhibitor of the bitter taste receptor T2R4, with a reported IC₅₀ of 59 nM.[3] This makes it a valuable pharmacological tool for studying taste signaling pathways.

Experimental Protocol: T2R4 Inhibition and Downstream Signaling

In a study performed in HEK293T cells overexpressing T2R4 and the G-protein Gα16/44, the following observations were made:[3]

-

Agonist Stimulation : Quinine, a known T2R4 agonist, causes a decrease in the basal activation state of the downstream effector Rac1.

-

Inhibitor Application : Pre-incubation of the cells with 60 nM Nα,Nα-Bis(carboxymethyl)-L-lysine for 15 minutes blocks the effect of quinine on Rac1 activity.

-

Control : The inhibitor had no effect on Rac1 activity in control cells that did not express the T2R4 receptor.

-

Constitutively Active Mutant : The compound was also shown to decrease the basal activity of a constitutively active T2R4 mutant (H214A) by 40%, demonstrating its inverse agonist properties.

Caption: T2R4 signaling pathway and point of inhibition.

Biosensor Development

The compound is used as a functionalizing agent in the fabrication of advanced biosensors. Its carboxyl groups provide anchor points for immobilizing other molecules.

Experimental Protocol: Functionalized Graphene Oxide Biosensor

In the development of a biosensor for detecting the nerve agent paraoxon, Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate was used as part of a step-by-step process to anchor materials onto a graphene oxide (GO) base. The tricarboxylic acid structure is crucial for creating a stable, functionalized surface capable of participating in the detection mechanism.

Caption: Logical workflow for biosensor fabrication.

Analytical Characterization

For quality control and experimental validation, researchers can rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR is used to confirm the chemical structure. A published spectrum in D₂O shows characteristic peaks at approximately 4.49 ppm (m, 5H), 3.35 ppm (t, 2H), 2.17 ppm (m, 2H), and 1.71 ppm (m, 4H).[4]

-

Mass Spectrometry (MS) : Tandem mass spectrometry is used for quantification in biological matrices like plasma.[5] Common mass transitions monitored for the related compound Nε-(carboxymethyl)lysine are 205.1→84.1.[5] Suppliers often provide batch-specific MS data to confirm mass and purity.[6]

-

Thin-Layer Chromatography (TLC) : Used by suppliers like Sigma-Aldrich as a measure of purity (≥97.0%).

Conclusion

Nα,Nα-Bis(carboxymethyl)-L-lysine is a versatile and powerful chemical tool for researchers in biochemistry, drug discovery, and materials science. Its commercial availability from multiple suppliers provides options for sourcing, but careful consideration of purity and intended application is critical. The established protocols in protein purification, receptor inhibition, and biosensor fabrication highlight its importance and provide a solid foundation for future innovation.

References

- 1. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]

Methodological & Application

Protocol for using Lysine-N,N-diacetic acid in His-tag protein purification

A note on Lysine-N,N-diacetic acid (L-NTA): Extensive research did not yield specific application notes or established protocols for the use of Lysine-N,N-diacetic acid (L-NTA) as a chelating agent in His-tag protein purification. The industry standard and widely documented chelating agent for this application is Nitrilotriacetic acid (NTA) . It is possible that L-NTA is a specialized or proprietary reagent, or there may be a confusion in the nomenclature. The following application notes and protocols are for the standard and extensively validated NTA-based resins, which are fundamental to Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.

Application Notes

Introduction to His-Tag Protein Purification

Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag), typically consisting of six to ten consecutive histidine residues.[1][2] This tag can be located at either the N- or C-terminus of the protein of interest.[1] The principle of IMAC is based on the specific interaction between the imidazole side chains of the histidine residues in the His-tag and divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.[1][2]

The chelating agent used to immobilize the metal ions onto the resin is a critical component of the system. Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it has four sites to bind a metal ion.[3][4] This strong interaction minimizes metal ion leaching from the resin during the purification process, leading to higher purity and yield of the target protein.[3]

Principle of Ni-NTA Chromatography

The purification process using Ni-NTA resin involves several key steps:

-

Binding: The cell lysate containing the His-tagged protein is passed through the Ni-NTA resin. At a pH of around 8.0, the histidine residues in the His-tag are deprotonated and can efficiently bind to the immobilized nickel ions.[1]

-

Washing: Non-specifically bound proteins are removed by washing the resin with a buffer containing a low concentration of a competitive agent, such as imidazole (typically 10-20 mM).[5] This helps to increase the purity of the final protein sample.

-

Elution: The bound His-tagged protein is then eluted from the resin by disrupting the interaction with the nickel ions. This is most commonly achieved by using a high concentration of imidazole (typically 250-500 mM) in the elution buffer, which competes with the His-tag for binding to the Ni-NTA resin.[1] Alternatively, a reduction in pH to below 6.0 can also be used for elution, as it protonates the histidine residues, preventing their interaction with the nickel ions.[1]

Comparison of Chelating Ligands

While NTA is the most common chelating ligand for His-tag protein purification, another frequently used ligand is Iminodiacetic acid (IDA). The choice between NTA and IDA can impact the purity and yield of the purified protein.

| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) |

| Coordination Sites | Tridentate (3 sites) | Tetradentate (4 sites) |

| Metal Ion Affinity | Lower | Higher |

| Protein Binding Capacity | Generally higher | Generally lower |

| Purity of Eluted Protein | Often lower due to non-specific binding | Typically higher |

| Metal Ion Leaching | Higher | Substantially lower |

| Resistance to Chelators (e.g., EDTA) | Lower | Higher |

| Resistance to Reducing Agents (e.g., DTT) | Lower | Higher |

| Cost | Generally less expensive | Generally more expensive |

This table summarizes the general characteristics of IDA and NTA resins. Actual performance may vary depending on the specific protein and experimental conditions.[6][7][8]

Experimental Protocols

Reagent and Buffer Preparation

It is recommended to filter all buffers through a 0.45 µm filter before use.

Lysis Buffer (Native Conditions)

-

50 mM Sodium Phosphate (NaH₂PO₄)

-

300 mM Sodium Chloride (NaCl)

-

10 mM Imidazole

-

Adjust pH to 8.0

Wash Buffer (Native Conditions)

-

50 mM Sodium Phosphate (NaH₂PO₄)

-

300 mM Sodium Chloride (NaCl)

-

20 mM Imidazole

-

Adjust pH to 8.0

Elution Buffer (Native Conditions)

-

50 mM Sodium Phosphate (NaH₂PO₄)

-

300 mM Sodium Chloride (NaCl)

-

250 mM Imidazole

-

Adjust pH to 8.0

Lysis Buffer (Denaturing Conditions)

-

100 mM Sodium Phosphate (NaH₂PO₄)

-

10 mM Tris-HCl

-

8 M Urea

-

Adjust pH to 8.0

Wash Buffer (Denaturing Conditions)

-

100 mM Sodium Phosphate (NaH₂PO₄)

-

10 mM Tris-HCl

-

8 M Urea

-

Adjust pH to 6.3

Elution Buffer (Denaturing Conditions)

-

100 mM Sodium Phosphate (NaH₂PO₄)

-

10 mM Tris-HCl

-

8 M Urea

-

Adjust pH to 4.5

Resin Regeneration Buffers

-

Stripping Buffer: 100 mM EDTA, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0

-

Recharging Buffer: 100 mM NiSO₄

Protocol for His-Tag Protein Purification under Native Conditions

This protocol is suitable for soluble His-tagged proteins.

-

Resin Equilibration:

-

Add the desired amount of Ni-NTA resin slurry to a chromatography column.

-

Allow the storage buffer to drain by gravity.

-

Equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.

-

-

Sample Preparation and Loading:

-

Thaw the cell pellet expressing the His-tagged protein on ice.

-

Resuspend the cell pellet in Lysis Buffer (e.g., 5 mL per gram of wet cells).

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Carefully collect the clarified supernatant and load it onto the equilibrated Ni-NTA column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).

-

-

Washing:

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Collect the wash fractions for analysis by SDS-PAGE.

-

-

Elution:

-

Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

-

Collect the eluate in fractions (e.g., 1 mL fractions).

-

Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the purified protein.

-

-

Analysis:

-

Run samples of the crude lysate, flow-through, wash fractions, and elution fractions on an SDS-PAGE gel to assess the purity of the target protein.

-

Protocol for His-Tag Protein Purification under Denaturing Conditions

This protocol is suitable for His-tagged proteins that are expressed in inclusion bodies.

-

Resin Equilibration:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer (Denaturing Conditions).

-

-

Sample Preparation and Loading:

-

Resuspend the cell pellet in Lysis Buffer (Denaturing Conditions).

-

Stir the suspension for 1 hour at room temperature to solubilize the inclusion bodies.

-

Centrifuge the lysate at 10,000 x g for 30 minutes at room temperature.

-

Load the clarified supernatant onto the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Wash Buffer (Denaturing Conditions).

-

-

Elution:

-

Elute the protein with 5-10 column volumes of Elution Buffer (Denaturing Conditions).

-

Collect fractions and analyze by SDS-PAGE.

-

-

Refolding (if necessary):

-

The purified protein under denaturing conditions will likely need to be refolded to regain its biological activity. This typically involves dialysis against a series of buffers with decreasing concentrations of the denaturant.

-

Visualizations

Caption: Workflow for His-tag protein purification using Ni-NTA chromatography.

Caption: Interaction of Ni-NTA with the His-tag of a protein.

References

- 1. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]

- 2. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Immobilized Metal Affinity Chromatography (IMAC) with (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized technique for the purification of recombinant proteins, primarily those engineered to feature a polyhistidine tag (His-tag). This method relies on the principle of coordination chemistry, where the imidazole side chains of histidine residues form coordinate bonds with transition metal ions immobilized on a chromatography matrix. The chelating ligand, which holds the metal ion, is a critical component of the IMAC resin, influencing its specificity and binding capacity.

This document provides detailed application notes and protocols for the use of a specific chelating ligand, (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-NTA. This ligand is a derivative of the commonly used nitrilotriacetic acid (NTA) and is employed as a metal-chelating adsorbent for the affinity purification of His-tagged proteins.[1] While specific performance data for Lysine-NTA is not extensively published, the following protocols, based on standard NTA resin procedures, provide a robust starting point for optimization.

Principle of Lysine-NTA IMAC

The Lysine-NTA ligand is a tetradentate chelating agent, meaning it can form four coordination bonds with a metal ion, typically Nickel (Ni²⁺). This leaves two coordination sites on the metal ion available to interact with the imidazole rings of the His-tag on the target protein. The lysine backbone of the chelating agent may offer unique steric or hydrophilic properties to the resin, potentially influencing non-specific binding and overall purification performance. The purification process involves four main stages: equilibration of the resin, binding of the His-tagged protein, washing away unbound contaminants, and finally, eluting the purified protein.

Data Presentation: Comparative Performance of IMAC Resins

While specific quantitative data for this compound coupled resins is limited in publicly available literature, the following tables provide a summary of typical performance characteristics for standard IMAC resins. These values can serve as a benchmark for researchers using Lysine-NTA-based resins.

Table 1: Typical Binding Capacities of Ni-NTA Resins

| Resin Type | Matrix | Binding Capacity (mg protein/mL resin) |

| Standard Ni-NTA | 6% Cross-linked Agarose | >50 |

| High-Capacity Ni-NTA | Highly cross-linked 4% agarose | >50 |

| Standard Ni-NTA | 4% Agarose | >20 |

Table 2: Comparison of Different Metal Ions in IMAC [2][3][4][5]

| Metal Ion | Affinity for His-tag | Specificity | Recommended Use |

| Nickel (Ni²⁺) | Strong | Moderate | General purpose, high yield purification. |

| Cobalt (Co²⁺) | Weaker than Ni²⁺ | High | High purity applications. |

| Copper (Cu²⁺) | Strongest | Low | When maximum binding is required; can lead to lower purity. |

| Zinc (Zn²⁺) | Weakest | High | When high specificity is needed and lower yield is acceptable. |

Table 3: Comparison of Common Chelating Ligands [2][4]

| Chelating Ligand | Metal Coordination Sites | Binding Strength | Potential for Metal Leaching |

| NTA (Nitrilotriacetic acid) | 4 | Strong | Low |

| IDA (Iminodiacetic acid) | 3 | Weaker than NTA | Higher than NTA |

| Lysine-NTA | 4 | Expected to be similar to NTA | Expected to be low |

Experimental Protocols

The following are detailed protocols for the purification of His-tagged proteins using a resin functionalized with this compound and charged with Ni²⁺ ions. These protocols are provided for both native and denaturing conditions.

Protocol 1: Purification under Native Conditions

This protocol is suitable for soluble proteins where maintaining the native conformation and activity is crucial.

Materials:

-

Equilibration/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

-

Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.

-

Recharging Buffer: 100 mM NiSO₄.

-

Clarified cell lysate containing the His-tagged protein.

Procedure:

-

Resin Preparation:

-

If the resin is in a storage solution (e.g., 20% ethanol), gently resuspend the slurry and transfer the desired amount to a suitable column.

-

Allow the storage solution to drain by gravity flow.

-

Wash the resin with 5-10 column volumes (CV) of deionized water.

-

-

Equilibration:

-

Equilibrate the column with 5-10 CV of Equilibration/Binding Buffer.

-

-

Sample Loading:

-

Load the clarified cell lysate onto the column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).

-

Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to assess binding efficiency.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance at 280 nm of the wash effluent until it returns to baseline.

-

-

Elution:

-

Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.

-

Collect fractions of 0.5-1 CV and analyze them for the presence of the target protein.

-

-

Regeneration:

-

To reuse the resin, wash with 5-10 CV of deionized water.

-

Strip the Ni²⁺ ions by washing with 5 CV of Stripping Buffer.

-

Wash with 10 CV of deionized water.

-

Recharge the column by incubating with 2 CV of Recharging Buffer for 10-15 minutes.

-

Wash with 5-10 CV of deionized water to remove excess Ni²⁺ ions.

-

For storage, equilibrate the resin with 20% ethanol and store at 4°C.

-

Protocol 2: Purification under Denaturing Conditions

This protocol is used for proteins that are expressed in inclusion bodies and require solubilization with strong denaturants.

Materials:

-

Denaturing Equilibration/Binding Buffer: 100 mM sodium phosphate, 10 mM Tris, 8 M urea (or 6 M guanidine hydrochloride), pH 8.0.

-

Denaturing Wash Buffer: 100 mM sodium phosphate, 10 mM Tris, 8 M urea, pH 6.3.

-

Denaturing Elution Buffer: 100 mM sodium phosphate, 10 mM Tris, 8 M urea, pH 4.5 or 5.9.

-

Solubilized inclusion bodies containing the His-tagged protein.

Procedure:

-

Resin Preparation and Equilibration:

-

Follow the same resin preparation steps as in the native protocol.

-

Equilibrate the column with 5-10 CV of Denaturing Equilibration/Binding Buffer.

-

-

Sample Loading:

-

Load the solubilized and clarified inclusion body preparation onto the column.

-

-

Washing:

-

Wash the column with 10-20 CV of Denaturing Wash Buffer. The lower pH of this buffer helps to remove non-specific binders.

-

-

Elution:

-

Elute the protein with 5-10 CV of Denaturing Elution Buffer. The acidic pH will protonate the histidine residues, disrupting their coordination with the nickel ions.

-

Collect fractions and neutralize them immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) if the protein is to be refolded.

-

-

Regeneration:

-

Follow the same regeneration protocol as for native conditions.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the IMAC experimental workflow.

Caption: Experimental workflow for IMAC purification.

Caption: IMAC binding and elution principle.

References

Application Notes and Protocols: Nε,Nε-Bis(carboxymethyl)-L-lysine in Proteomics Research

Introduction

These application notes provide a comprehensive overview of the role and analysis of Nε,Nε-Bis(carboxymethyl)-L-lysine (CML) in proteomics research. CML is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the ε-amino group of lysine residues in proteins. This post-translational modification is a key biomarker for oxidative stress and has been implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.

It is important to distinguish Nε,Nε-Bis(carboxymethyl)-L-lysine (CML), the AGE, from Nα,Nα-Bis(carboxymethyl)-L-lysine, a synthetic amino acid derivative. While both share a similar nomenclature, the latter is primarily utilized as a chelating agent in various biochemical applications and is not the focus of these proteomics-focused application notes.[1][2][3][4][5][6] This document will focus exclusively on the proteomics applications of Nε,Nε-Bis(carboxymethyl)-L-lysine.

The accumulation of CML-modified proteins can lead to cellular dysfunction through mechanisms such as impaired protein function, protein cross-linking, and the activation of pro-inflammatory signaling pathways, primarily through the Receptor for Advanced Glycation End Products (RAGE).[7][8][9][10] The quantification of CML in biological samples and the identification of CML-modified proteins are therefore crucial for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies.

These notes are intended for researchers, scientists, and drug development professionals engaged in proteomics and biomedical research.

Applications in Proteomics Research

The study of CML in proteomics has several key applications:

-

Biomarker of Disease: CML levels in plasma, serum, and tissues are elevated in numerous pathological conditions, making it a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions.[11][12][13][14][15]

-

Understanding Disease Pathophysiology: Identifying the specific proteins modified by CML and the sites of modification provides insights into the molecular mechanisms underlying disease. This can reveal how glycation impacts protein function and cellular pathways.

-

Drug Development: Targeting the formation of CML or its interaction with RAGE is a promising therapeutic strategy. Proteomics workflows can be used to assess the efficacy of drugs that inhibit AGE formation or block RAGE signaling.

-

Aging Research: CML accumulation is a hallmark of the aging process. Proteomic analysis of CML allows for the investigation of the role of glycation in age-related cellular and tissue decline.[16]

Quantitative Data Summary

The following tables summarize quantitative data on CML levels in various human cohorts, as determined by mass spectrometry-based methods. These data highlight the association of elevated CML with different disease states.

Table 1: Plasma/Serum Nε-(carboxymethyl)-L-lysine (CML) Concentrations in Different Patient Populations

| Patient Group | CML Concentration (Mean ± SD or Median ± IQR) | Control Group Concentration (Mean ± SD or Median ± IQR) | Fold Change | Reference |

| Uremia Patients | Significantly higher than healthy subjects and diabetic patients (P<0.001) | 16.6 ± 7.8 ng/mL | - | [12] |

| Hemodialysis Patients (n=17) | 7.26 ± 1.36 µmol/L | 2.80 ± 0.40 µmol/L (Healthy, n=10) | ~2.6 | [17] |

| Peritoneal Dialysis Patients (n=9) | 8.01 ± 3.80 µmol/L | 2.80 ± 0.40 µmol/L (Healthy, n=10) | ~2.9 | [17] |

| Chronic Kidney Disease (CKD) without Diabetes (n=22) | 658.4 ± 434.3 ng/mL | - | - | [13][15] |

| CKD with Type 2 Diabetes (n=55) | 431.3 ± 327.9 ng/mL | - | - | [13][15] |

| Type 2 Diabetes without CKD (n=21) | 273.9 ± 134.2 ng/mL | - | - | [13][15] |